Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate, also known as methyl 1H-benzo[d]imidazole-2-carboxylate, is an organic compound with the molecular formula and a molecular weight of approximately 190.20 g/mol. This compound is classified under the category of benzimidazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. It is structurally characterized by a benzimidazole ring with a carboxylate ester functional group, making it a compound of interest in medicinal chemistry and material science.
The compound is typically synthesized in laboratory settings, and its classification falls under the following categories:
This classification indicates its potential use in various chemical reactions and applications, particularly in the synthesis of other complex organic molecules.
Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate can be synthesized through several methods, primarily involving the reaction of benzimidazole derivatives with methyl chloroformate or other methylating agents.
The molecular structure of methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate can be depicted as follows:
Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate can participate in various chemical reactions, including:
The mechanism of action for methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate primarily relates to its biological activity:
In vitro studies have shown that derivatives of benzimidazole compounds often inhibit fungal growth by disrupting microtubule formation during cell division.
The compound has been assessed for safety and toxicity, indicating low acute toxicity levels but potential chronic effects on human health if exposure limits are exceeded.
Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate finds several scientific uses:
Benzimidazole represents a privileged heterocyclic scaffold in modern drug discovery, characterized by the fusion of a benzene ring with an imidazole moiety. This bicyclic structure confers exceptional versatility in pharmacological targeting due to its isosteric resemblance to naturally occurring purine nucleotides, enabling effective interactions with diverse biological macromolecules including enzymes, receptors, and DNA [2] [4]. The intrinsic electronic properties of the benzimidazole nucleus, particularly the electron-rich nitrogen atoms and π-conjugated system, facilitate robust binding interactions critical for biological activity. Since Woolley's seminal 1944 discovery of benzimidazole's biological relevance and the subsequent identification of 5,6-dimethylbenzimidazole as a vitamin B12 degradation product, this scaffold has evolved into an indispensable component of therapeutic agents spanning antiparasitics, antivirals, proton pump inhibitors, antihypertensives, and anticancer drugs [4] [9]. The strategic functionalization of this core, particularly through esterification at the C2 position as exemplified by methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate, provides medicinal chemists with a powerful chemical handle for optimizing drug-like properties and generating targeted bioactive molecules.
The benzimidazole nucleus serves as a fundamental pharmacophore in numerous clinically validated drugs, leveraging its capacity for dual hydrogen bonding, π-stacking interactions, and modulation of electron distribution through strategic substitution. This scaffold functions as a structural mimic of purine bases, allowing it to integrate seamlessly into biological systems and interfere with nucleotide-dependent processes [2] [6]. The 1- and 2-positions of the benzimidazole ring offer particularly versatile points for chemical modification, with the C2 position demonstrating exceptional tolerance for diverse functional groups including carboxylates, carboxamides, thiocyanates, and heterocyclic extensions [4] [9].
Table 1: Clinically Significant Benzimidazole-Based Therapeutic Agents
Drug Name | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Omeprazole | Proton Pump Inhibitor | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | H⁺/K⁺ ATPase |
Albendazole | Anthelmintic | methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate | β-tubulin |
Telmisartan | Angiotensin II Receptor Blocker | 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid | Angiotensin II Type 1 Receptor |
Dabrafenib | Anticancer (Kinase Inhibitor) | N-(3-(2-(2-aminopyrimidin-5-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)-3-isopropylisothiazole-5-carboxamide | BRAF Kinase |
The introduction of a methyl group at the N1 position, as present in methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate, enhances metabolic stability by protecting against oxidative degradation while simultaneously influencing the molecule's dipole moment and conformational preferences [3] [10]. This substitution pattern creates a sterically defined hydrogen bond acceptor system at the imidazole nitrogen (N3) and carbonyl oxygen, facilitating targeted molecular recognition events. The planar aromatic system enables intercalation interactions with biological macromolecules, a property exploited in DNA-targeting anticancer agents and topoisomerase inhibitors [4] [9]. The structural plasticity of the benzimidazole core allows it to serve as either a rigid backbone for spatial orientation of pharmacophoric elements or as a flexible connector between functional domains, depending on substitution patterns and adjacent ring systems.
Esterification at the C2 position represents a critical chemical strategy for modulating the physicochemical and pharmacological properties of benzimidazole derivatives. Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate (CAS 2849-92-5, C10H10N2O2, MW 190.20) exemplifies this approach, serving as a versatile synthetic intermediate with balanced lipophilicity and chemical reactivity [3] [5] [10]. The methyl ester group confers several advantageous properties:
Table 2: Physicochemical Properties of Methyl 1-Methyl-1H-Benzo[d]imidazole-2-carboxylate and Related Derivatives
Property | Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate | 1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid |
---|---|---|
CAS Number | 2849-92-5 | 20572-01-4 |
Molecular Formula | C10H10N2O2 | C9H8N2O2 |
Molecular Weight | 190.20 g/mol | 176.17 g/mol |
Appearance | Light yellow to yellow crystalline solid | White to off-white powder |
Purity Specifications | ≥99.43% (HPLC) | ≥97% |
Storage Conditions | Room temperature (stable) | Sealed, 2-8°C |
Key Spectroscopic Data | Consistent ¹H NMR, LCMS | MFCD01836869 |
The strategic positioning of the ester at C2 directly influences the electronic distribution within the benzimidazole system, reducing basicity at N3 while creating a conjugated system amenable to nucleophilic attack at the carbonyl carbon. This electronic modulation enhances hydrogen-bond acceptor capacity at both the carbonyl oxygen and imidazole nitrogen, potentially improving target binding interactions [3] [10]. In prodrug design, the methyl ester serves as a bioreversible protective group for carboxylic acid functionalities, with enzymatic hydrolysis yielding the active acid metabolite in vivo. This approach has been successfully implemented in angiotensin receptor blockers and antiviral agents containing benzimidazole carboxylates [4] [9].
The investigation of benzimidazole carboxylates as privileged medicinal chemistry scaffolds traces its origins to mid-20th century studies on nucleotide analogues and vitamin cofactors. The pivotal discovery emerged when researchers identified that 5,6-dimethylbenzimidazole serves as the lower axial ligand in vitamin B12, establishing benzimidazoles as endogenous biochemical entities with fundamental roles in metabolism [4]. This finding stimulated extensive research into synthetic benzimidazole derivatives throughout the 1950s-1970s, particularly focusing on antiparasitic and antifungal applications. During this period, methyl benzimidazole-2-carboxylate derivatives emerged as key synthetic precursors for the development of anthelmintic benzimidazole carbamates, including thiabendazole and its structural analogues [9].
The 1980s witnessed a paradigm shift with the development of proton pump inhibitors (PPIs) featuring 2-pyridylmethylsulfinyl benzimidazoles. While not carboxylates themselves, the synthetic routes to these blockbuster drugs frequently employed methyl benzimidazole-2-carboxylates as critical intermediates for establishing the core heterocycle prior to sulfoxide formation [4] [9]. This period also saw the systematic exploration of ester-substituted benzimidazoles as modulators of cardiovascular function, particularly as angiotensin II receptor antagonists, leveraging the carboxylate as an isostere for the tetrazole moiety in earlier prototypes.
Contemporary research (2010–present) exploits methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate as a versatile building block in targeted therapeutic discovery programs. Its applications span:
Table 3: Synthetic Applications of Methyl 1-Methyl-1H-Benzo[d]imidazole-2-carboxylate
Synthetic Transformation | Reaction Conditions | Key Products/Applications |
---|---|---|
Ester Hydrolysis | NaOH/H₂O or LiOH/THF; 0-25°C | 1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid (pharmacophore for further derivatization) |
Aminolysis | Primary/secondary amines; heating or microwave irradiation | Benzimidazol-2-yl carboxamides (potential kinase inhibitors) |
Hydrazide Formation | Hydrazine hydrate in ethanol | Benzimidazole-2-carboxylic acid hydrazides (precursors to heterocyclic systems) |
Reduction | LiAlH₄ or DIBAL-H in anhydrous THF | 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole (linker for conjugates) |
N-Alkylation (further) | Alkyl halides, K₂CO₃ in DMF/acetone | 1,3-Disubstituted benzimidazolium salts (ionic liquids, catalysts) |
Transition Metal-Catalyzed Coupling | Suzuki, Sonogashira, Heck reactions | Biaryl and alkenyl derivatives (expanded π-systems for DNA interaction) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7